Strychnine hydrochloride

描述

Strychnine hydrochloride is a highly toxic, colorless, bitter crystalline alkaloid. It is primarily derived from the seeds of the Strychnos nux-vomica tree, which is native to India and Southeast Asia . Historically, strychnine was used in small doses as a stimulant and performance-enhancing drug, but its use has been largely discontinued due to its high toxicity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of strychnine hydrochloride involves several complex steps. The initial step is the extraction of strychnine from the seeds of the Strychnos nux-vomica tree. This is followed by a series of chemical reactions to convert strychnine into its hydrochloride form. One common method involves the reaction of strychnine with hydrochloric acid under controlled conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The seeds of the Strychnos nux-vomica tree are first ground and then subjected to solvent extraction to isolate strychnine. The isolated strychnine is then reacted with hydrochloric acid to produce this compound .

化学反应分析

Types of Reactions: Strychnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Strychnine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is used to study the function of glycine receptors in the nervous system.

Medicine: Historically, it was used as a stimulant and to treat certain medical conditions, although its use has been largely discontinued due to its toxicity.

Industry: this compound is used in the production of pesticides and rodenticides

作用机制

Strychnine hydrochloride acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to uncontrolled muscle contractions. The binding of strychnine to these receptors prevents the proper operation of the chemical that controls nerve signals to the muscles, resulting in severe, painful spasms and potentially leading to asphyxia .

相似化合物的比较

Brucine: Another alkaloid derived from the Strychnos nux-vomica tree, but less toxic than strychnine.

Curare: A plant-derived alkaloid that also acts as a neurotoxin but works by blocking acetylcholine receptors at the neuromuscular junction.

Nicotine: An alkaloid found in tobacco that acts on nicotinic acetylcholine receptors.

Uniqueness: Strychnine hydrochloride is unique due to its high toxicity and specific mechanism of action as a glycine receptor antagonist. Unlike other similar compounds, it causes severe convulsions and muscle spasms, making it highly dangerous .

生物活性

Strychnine hydrochloride, a potent alkaloid derived from the seeds of Strychnos nux-vomica, exhibits significant biological activity primarily as a competitive antagonist of glycine receptors. This article delves into its pharmacological effects, mechanisms of action, and clinical implications, supported by case studies and research findings.

Chemical and Pharmacological Properties

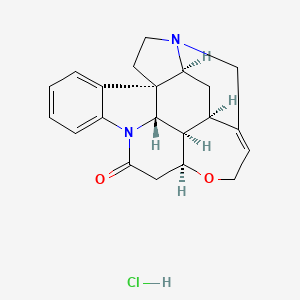

- Chemical Name : Strychnidin-10-one hydrochloride

- CAS Number : 1421-86-9

- Molecular Formula : C21H23ClN2O2

This compound is characterized by its bitter taste and is soluble in water at concentrations of 25 mg/ml. It acts predominantly as a glycine receptor antagonist , leading to increased neuronal excitability and convulsant effects .

Strychnine's biological activity is primarily mediated through its interaction with glycine receptors in the central nervous system (CNS). The compound binds competitively to glycine sites on ionotropic receptors, inhibiting the inhibitory neurotransmission that glycine typically mediates. This inhibition results in:

- Increased neuronal excitability : By blocking glycine's inhibitory action, strychnine leads to heightened muscle contractions and spasms.

- Convulsant effects : The resultant overactivity can cause severe muscle spasms and convulsions, which are hallmark symptoms of strychnine poisoning .

Additionally, strychnine has been shown to antagonize nicotinic receptors, particularly at α7 and α4β2 subtypes, further contributing to its complex pharmacological profile .

Biological Activity Overview

| Biological Activity | Effect |

|---|---|

| Glycine receptor antagonist | Inhibition of inhibitory neurotransmission |

| Nicotinic receptor antagonist | Modulation of cholinergic signaling |

| Neurostimulant | Increased neuronal excitability |

| Convulsant | Induction of muscle spasms |

Case Study 1: Dermal Exposure

A notable case involved a 50-year-old woman who experienced strychnine poisoning following accidental dermal exposure. Symptoms included severe muscle pain and stiffness. Plasma levels of strychnine were measured at 196 ng/mL, with urine levels significantly higher at 6850 ng/mL. Treatment involved fluid replacement and monitoring for renal failure due to rhabdomyolysis .

Case Study 2: Ingestion

Another case reported an elderly male who ingested an unknown quantity of strychnine. He exhibited myoclonus and generalized muscle contractions leading to respiratory distress. Despite supportive treatment, he succumbed after two days due to complications from the poisoning .

Research Findings

Recent studies have highlighted the role of strychnine-sensitive glycine receptors in modulating anxiety-like behaviors in animal models. For instance, microinjections of strychnine into the amygdala resulted in decreased closed-arm time in an elevated plus-maze test, indicating potential anxiolytic effects under certain conditions . This suggests that while strychnine is primarily known for its toxic effects, it may also influence emotional states through its action on specific brain regions.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing strychnine hydrochloride in a laboratory setting?

this compound is typically synthesized by reacting strychnine (a tertiary alkaloid) with hydrochloric acid to form the water-soluble hydrochloride salt. Characterization involves analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups (e.g., amine and chloride ions).

- Nuclear Magnetic Resonance (NMR) to verify molecular structure. Storage should adhere to room-temperature conditions to prevent degradation .

Q. What are the primary toxicological mechanisms of this compound in vertebrate models?

this compound acts as a competitive antagonist of glycine receptors in the central nervous system, leading to uncontrolled motor neuron activation. Key methodological considerations include:

- Dose-response studies to determine median lethal dose (LD₅₀).

- Electrophysiological assays to measure glycine receptor inhibition.

- Histopathological analysis of neural tissue post-exposure. Safety protocols (e.g., PPE, fume hoods) are critical due to its high toxicity .

Q. How should researchers design experiments to evaluate this compound’s efficacy in pest control studies?

Experimental design must comply with regulatory frameworks (e.g., UK Poisons Rules 1982) and include:

- Bait preparation (1 g poison/50 worms) and application rates (≤25/ha) .

- Field trials comparing efficacy against alternative methods (e.g., trapping, aluminum phosphide).

- Environmental impact assessments to monitor non-target species exposure .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved in ecological studies?

Contradictions often arise from variations in soil pH, microbial activity, or application methods. Researchers should:

- Conduct controlled mesocosm experiments to isolate variables.

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify residue degradation rates.

- Compare regional datasets (e.g., UK vs. Libyan agricultural practices) to identify confounding factors .

Q. What methodological advancements improve the quantification of this compound in post-mortem biological samples?

Advanced protocols include:

- Solid-phase extraction (SPE) for isolating strychnine from complex matrices (e.g., liver, blood).

- Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization to enhance detection limits.

- Validation via spike-recovery experiments to ensure accuracy (e.g., 95–105% recovery in urine samples) .

Q. What statistical frameworks are optimal for analyzing dose-dependent neurotoxicity data?

- Probit analysis to model mortality curves and calculate LD₅₀.

- Multivariate regression to account for covariates (e.g., animal weight, exposure duration).

- Bayesian hierarchical models for integrating heterogeneous datasets from multiple studies .

Q. How can ethical and regulatory challenges in this compound research be addressed?

- Obtain specific authorization from regulatory bodies (e.g., Defra in the UK) before field applications .

- Follow NIH guidelines for preclinical studies, including humane endpoints and detailed reporting of experimental conditions .

- Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Q. Methodological Resources

- Analytical Standards : Refer to CAS 455 (this compound) for purity benchmarks .

- Toxicokinetic Models : Use compartmental modeling to predict tissue distribution (e.g., liver accumulation observed at 125 mg/kg in case studies) .

- Ethical Reporting : Utilize preclinical checklists to ensure compliance with animal welfare regulations .

属性

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274154 | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-86-9 | |

| Record name | Strychnidin-10-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。